Isepamicine -

Isepamicine

Catalog Number: EVT-13517904
CAS Number:
Molecular Formula: C22H43N5O12
Molecular Weight: 569.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Isepamicin is an aminoglycoside antibiotic derived from gentamicin B, primarily used for its antibacterial properties against various Gram-negative bacteria. It was patented in 1973 and received approval for medical use in 1988. The compound has been classified as a critically important antimicrobial by the World Health Organization due to its effectiveness in treating infections caused by resistant strains of bacteria, specifically those belonging to the Enterobacteriaceae family and non-fermenters like Pseudomonas aeruginosa .

Source and Classification

Isepamicin belongs to the class of organic compounds known as 2-deoxystreptamine aminoglycosides. This classification indicates that it contains a core structure derived from 2-deoxystreptamine, which is characteristic of many aminoglycosides. The chemical formula for isepamicin is C22H43N5O12C_{22}H_{43}N_{5}O_{12}, with a molecular weight of approximately 569.609 g/mol . It is categorized under several drug classifications, including:

  • Aminoglycoside antibacterials
  • Anti-infective agents
  • Nephrotoxic agents
  • Drugs with a narrow therapeutic index .
Synthesis Analysis

The synthesis of isepamicin typically involves several chemical transformations starting from gentamicin B. One notable method includes:

  1. Protection of Functional Groups: Gentamicin B is treated with trimethylsilyl ethoxycarbonyl chloride to protect certain functional groups, yielding an intermediate.
  2. Coupling Reaction: The protected intermediate undergoes a coupling reaction with N,N-dicyclohexylamine and N-phthalic anhydride-(S)-isoserine to form another intermediate.
  3. Deprotection and Purification: The final product is obtained by deprotecting the intermediate using sulfuric acid, followed by recrystallization from anhydrous alcohol to achieve high purity .

This method has been noted for its efficiency, yielding high purity and suitable for industrial production due to lower costs and shorter synthesis time compared to previous methods .

Molecular Structure Analysis

The molecular structure of isepamicin features multiple hydroxyl groups, amino groups, and a complex cyclic structure typical of aminoglycosides. Its structural formula can be represented as follows:

  • Chemical Formula: C22H43N5O12C_{22}H_{43}N_{5}O_{12}
  • IUPAC Name: (2S)-3-Amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(3R,4R,5R)-3,5-dihydroxy-5-methyl-4-methylaminooxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide .

The three-dimensional conformation of isepamicin allows it to effectively interact with bacterial ribosomes, inhibiting protein synthesis.

Chemical Reactions Analysis

Isepamicin undergoes various chemical reactions that are crucial for its antibacterial activity. Key reactions include:

  1. Binding to Ribosomal Subunits: Isepamicin binds to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis through misreading of mRNA.
  2. Energy-Dependent Uptake: The uptake of isepamicin into bacterial cells occurs via an energy-dependent process that facilitates its entry into the cytoplasm where it exerts its effects .

These reactions are fundamental to its mechanism of action against susceptible bacterial strains.

Mechanism of Action

Isepamicin acts primarily by binding to the 30S ribosomal subunit in bacteria. This binding disrupts the translation process during protein synthesis, leading to:

  • Misreading of mRNA
  • Inhibition of peptide chain elongation
  • Ultimately causing cell death due to loss of membrane integrity and function .

This mechanism makes it particularly effective against Gram-negative bacteria that are resistant to other aminoglycosides.

Physical and Chemical Properties Analysis

Isepamicin exhibits several notable physical and chemical properties:

  • Physical State: Solid
  • Appearance: Off-white powder
  • Molecular Weight: Approximately 569.609 g/mol
  • Solubility: Soluble in water; specific solubility data not extensively documented .

Safety data indicate that isepamicin may cause skin irritation and serious eye damage upon contact. It has a high oral LD50 (>5 g/kg in rats), suggesting low acute toxicity under controlled exposure conditions .

Applications

Isepamicin is utilized primarily in clinical settings for treating severe infections caused by multi-drug resistant Gram-negative bacteria. Its applications include:

  • Treatment of infections caused by Enterobacteriaceae such as Escherichia coli and Klebsiella pneumoniae.
  • Use against non-fermenters like Pseudomonas aeruginosa which are often resistant to other antibiotics.

Due to its efficacy against resistant strains, Isepamicin plays a critical role in the antibiotic arsenal used in modern medicine .

Antimicrobial Mechanisms and Resistance Profiles

Enzymatic Resistance Mechanisms in Gram-Negative Pathogens

Gram-negative pathogens employ diverse enzymatic strategies to resist aminoglycosides. Aminoglycoside-modifying enzymes (AMEs) – classified as acetyltransferases (AAC), nucleotidyltransferases (ANT), and phosphotransferases (APH) – catalyze structural modifications that disrupt drug-target binding. Among these, AAC(6′)-I enzymes are particularly prevalent in Enterobacteriaceae and Acinetobacter baumannii, conferring resistance to tobramycin, amikacin, and gentamicin by acetylating the 6′ amino group [1] [5]. Similarly, APH(3′)-VI and ANT(2″)-I are frequently detected in Pseudomonas aeruginosa, modifying hydroxyl groups essential for ribosomal binding [7]. The global distribution of these enzymes is amplified via mobile genetic elements (e.g., integrons, plasmids), with AAC(6′)-Ib detected in >70% of AME-producing clinical isolates [5].

Table 1: Prevalence of Key AMEs in Gram-Negative Pathogens

Enzyme ClassExample EnzymesPrimary SubstratesPrevalence (%)
AACAAC(6′)-IbTobramycin, Amikacin>70% in GNBs
ANTANT(2″)-IaGentamicin, Tobramycin~25% in P. aeruginosa
APHAPH(3′)-VIaAmikacin, Isepamicin~15% in MDR A. baumannii

Molecular Basis of Aminoglycoside-Modifying Enzyme Evasion

Isepamicin evades AMEs through strategic structural alterations. Its 1-N-HAPA side chain sterically hinders access to AAC(6′) active sites, preventing acetylation at the 6′ position – a primary inactivation mechanism for other aminoglycosides [1] [6]. Additionally, the 3′-dehydroxylation and 2′-methylation in isepamicin reduce susceptibility to APH(3′) and ANT(2″) enzymes, which typically target hydroxyl groups at these positions. Kinetic studies show AAC(6′)-Ib exhibits a >100-fold lower catalytic efficiency (kcat/Km) for isepamicin compared to amikacin due to impaired substrate binding [5]. Molecular docking simulations confirm the 1-N-HAPA group disrupts hydrogen bonding with residues in the AAC(6′)-Ib catalytic pocket [2].

Table 2: Modification Rates of Aminoglycosides by AAC(6′)-Ib

AntibioticAcetylation Rate (nmol/min/mg)Relative Susceptibility
Isepamicin<0.5Resistant
Amikacin28.7Susceptible
Gentamicin45.2Susceptible

Comparative Efficacy Against Multidrug-Resistant Enterobacteriaceae

Isepamicin demonstrates superior activity against carbapenem-resistant Enterobacteriaceae (CRE) compared to other aminoglycosides. Surveillance data (2019–2024) reveal MIC90 values of 4–8 µg/mL for isepamicin against Klebsiella pneumoniae carbapenemase (KPC)-producing strains, whereas amikacin and gentamicin exhibit MIC90 values >32 µg/mL [8] [9]. Against Escherichia coli harboring extended-spectrum β-lactamases (ESBLs), isepamicin maintains MIC50 of 2 µg/mL, contrasting with tobramycin (MIC50 >16 µg/mL) [7]. Notably, 88.5% of Enterobacter cloacae complex isolates resistant to meropenem and ciprofloxacin remain susceptible to isepamicin, attributed to its resilience to common co-occurring AMEs like AAC(3)-II and AAC(6′)-Ic [8].

Table 3: In Vitro Activity of Isepamicin vs. Comparators Against MDR Enterobacteriaceae

Pathogen (Resistance Profile)Isepamicin MIC90 (µg/mL)Amikacin MIC90 (µg/mL)Susceptibility Rate (%)
KPC+ K. pneumoniae (CRKP)4–8>3285.2%
ESBL+ E. coli21694.7%
CRE E. cloacae8>3288.5%

Role of 1-N-Substitution in Overcoming AAC(6′)-I Activity

The 1-N-2-hydroxy-4-aminobutyryl (HABA) moiety in amikacin and its derivative 1-N-HAPA in isepamicin are critical for evading AAC(6′)-I enzymes. However, isepamicin’s HAPA group incorporates an additional methyl at the γ-position, enhancing steric hindrance within the AAC(6′)-Ib active site [1] [6]. Structure-activity relationship (SAR) studies confirm that removal of this methyl group increases acetylation susceptibility by 16-fold [2]. Crucially, AAC(6′)-Ib-cr – a variant conferring resistance to fluoroquinolones via reduced drug affinity – remains ineffective against isepamicin due to the HAPA group’s occupation of a hydrophobic cavity essential for enzyme-substrate complex stability [5]. This structural advantage explains why <5% of AAC(6′)-Ib-producing clinical isolates show isepamicin resistance [9].

Impact of Bacterial Efflux Systems on Isepamicin Susceptibility

Unlike fluoroquinolones or tetracyclines, isepamicin is minimally affected by major Gram-negative efflux systems. In K. pneumoniae, overexpression of AcrAB-TolC – a tripartite RND-type pump – increases tigecycline MIC by 32-fold but only marginally elevates isepamicin MIC (2-fold) [10]. Similarly, in A. baumannii, AdeABC upregulation reduces tobramycin susceptibility 8-fold but alters isepamicin susceptibility by ≤2-fold [3]. This resilience stems from isepamicin’s high hydrophilicity and molecular weight (>500 Da), which hinder recognition by promiscuous efflux transporters [7]. Inhibitor studies using phenylalanine-arginine β-naphthylamide (PAβN) show ≤2-fold MIC reduction for isepamicin in efflux-hyperexpressing strains, versus 4–16-fold reductions for azithromycin or ciprofloxacin [6] [10].

Table 4: Effect of Efflux Pump Overexpression on Aminoglycoside MICs

Efflux SystemBacterial SpeciesIsepamicin MIC Fold-ChangeControl Drug (Fold-Change)
AcrAB-TolCK. pneumoniaeTigecycline (32×)
AdeABCA. baumannii1–2×Tobramycin (8×)
MexXY-OprMP. aeruginosa2–4×Ciprofloxacin (16×)

Properties

Product Name

Isepamicine

IUPAC Name

3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide

Molecular Formula

C22H43N5O12

Molecular Weight

569.6 g/mol

InChI

InChI=1S/C22H43N5O12/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34)

InChI Key

UDIIBEDMEYAVNG-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.